2-(2-Iodophenoxy)acetohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodophenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUZOCJDBENPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Biological Evaluation:a Crucial Next Step is to Conduct Extensive in Vitro and in Vivo Screening of 2 2 Iodophenoxy Acetohydrazide for a Range of Biological Activities. This Should Include:
Antimicrobial assays against a broad panel of pathogenic bacteria and fungi.
Anticonvulsant screening using standard animal models to determine if the core structure possesses intrinsic activity.
Anticancer evaluation against various cancer cell lines.
Anti-inflammatory and analgesic activity testing.
Development of Novel Derivatives and Comparative Analysis:there is Significant Scope for Synthesizing New Series of Derivatives. Prospective Research Could Focus On:
Systematic Halogen Substitution: A comparative study of a series of 2-(2-halophenoxy)acetohydrazides (F, Cl, Br, I) to determine the effect of the halogen on biological activity.
Diverse Heterocyclic Synthesis: Using 2-(2-Iodophenoxy)acetohydrazide to create a wider array of heterocyclic systems beyond the commonly reported ones, such as triazoles, thiadiazoles, and pyrimidines.
Metal Complexation: Investigating the potential of this compound and its derivatives to act as ligands for the formation of metal complexes, which could exhibit unique biological properties.
Table 1: Potential Derivatives from this compound and Their Research Focus
| Derivative Class | Synthetic Approach | Potential Application Area |
| Schiff Bases | Condensation with various aromatic/heterocyclic aldehydes | Antimicrobial, Anticancer |
| 1,3,4-Oxadiazoles | Cyclization using reagents like carbon disulfide or cyanogen (B1215507) bromide | Anticonvulsant, Anti-inflammatory |
| Pyrazoles | Reaction with β-diketones or related synthons | Antimicrobial, Analgesic |
| 1,2,4-Triazoles | Multi-step synthesis involving thiosemicarbazide (B42300) derivatives | Antifungal, Anticancer |
| Metal Complexes | Reaction with various metal salts | Catalysis, Antimicrobial |
Advanced Material and Supramolecular Chemistry:the Potential of 2 2 Iodophenoxy Acetohydrazide in Materials Science is an Unexplored Frontier. the Presence of Both Hydrogen Bond Donors and Acceptors, Along with the Bulky Iodine Atom, Could Lead to Interesting Crystal Engineering and Supramolecular Assembly Properties. Research Could Explore Its Use in the Development of New Organic Materials, Gels, or Sensors.
Computational and Theoretical Investigations of 2 2 Iodophenoxy Acetohydrazide
Quantum Chemical Studies
Quantum chemical studies are based on solving the Schrödinger equation for a given molecular system. These methods provide detailed information about electronic structure and properties.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules.wikipedia.orglibretexts.orgFor 2-(2-Iodophenoxy)acetohydrazide, FMO analysis would identify the distribution and energy of these key orbitals.youtube.com
HOMO: The location of the HOMO indicates the regions of the molecule most likely to donate electrons, acting as a nucleophile. youtube.com
LUMO: The location of the LUMO indicates the regions most susceptible to accepting electrons, thus identifying potential sites for electrophilic attack. youtube.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap points to a more reactive molecule that is more easily polarized.
If this analysis were performed, the resulting energies would typically be presented in a table.
Hypothetical FMO Data Table This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule.avogadro.ccIt is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.researchgate.netyoutube.com
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, which are prone to electrophilic attack. These would likely be found around electronegative atoms like oxygen and nitrogen in the acetohydrazide group. avogadro.cc
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly the N-H protons of the hydrazide moiety. avogadro.cc
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a powerful, intuitive guide to predicting how the molecule will interact with other charged or polar species, such as receptors or substrates. researchgate.netscispace.com
Mulliken Charge Distribution AnalysisMulliken population analysis is a method for calculating the partial atomic charge on each atom in a molecule.uni-muenchen.dewikipedia.orgBy partitioning the total electron density among the constituent atoms, it provides a quantitative estimate of the charge distribution.niscpr.res.inchemrxiv.orgAlthough known to be sensitive to the choice of basis set, Mulliken charges can offer valuable insights into the electrostatic nature of the molecule.wikipedia.orgFor this compound, this analysis would assign a numerical charge to each atom (C, H, O, N, I), helping to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This data complements the qualitative picture provided by the MEP map.
Hypothetical Mulliken Charge Data Table This table is for illustrative purposes only, as specific data is unavailable.
| Atom | Charge (e) | Atom | Charge (e) |
|---|---|---|---|
| I1 | Value | O2 | Value |
| C1 | Value | N1 | Value |
| C2 | Value | N2 | Value |
Fukui Function Reactivity IndicesThe Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule with greater precision than orbital analysis alone.niscpr.res.inscm.comIt quantifies the change in electron density at a specific point when an electron is added to or removed from the system.researchgate.net
f+(r): Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).
f-(r): Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).
f0(r): Predicts reactivity towards a radical attack.
By calculating these indices for each atom in this compound, one could create a detailed reactivity map, pinpointing the specific atoms most likely to participate in different types of chemical reactions. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation are cornerstones of computational drug design, enabling the visualization and analysis of molecular interactions that are otherwise difficult to observe experimentally.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the mechanism of action and for structure-based drug design.
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, research on analogous phenoxy acetohydrazide derivatives provides a framework for its potential interactions. For instance, studies on similar compounds have shown their potential as urease inhibitors. nih.gov In such simulations, the acetohydrazide moiety is critical, often forming key hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net
For this compound, it can be hypothesized that the terminal -NH2 group and the adjacent carbonyl oxygen of the hydrazide group would act as primary hydrogen bond donors and acceptors, respectively. The 2-iodophenyl group would likely engage in hydrophobic or van der Waals interactions within the target's binding pocket. The iodine atom, being a large and polarizable halogen, could potentially form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding. A crystallographic study of the related compound, 2-(2-Chlorophenoxy)acetohydrazide (B1265988), confirms the planarity of the acetohydrazide group and its involvement in extensive hydrogen bonding networks, a feature that would be central to any docking simulation. researchgate.net
A typical molecular docking workflow involves:
Receptor Preparation: Preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB). This includes adding hydrogen atoms and removing non-essential molecules like water. researchgate.net
Ligand Preparation: Generating a low-energy 3D conformation of the ligand, this compound.
Docking Calculation: Using a scoring function to place the ligand in the active site of the receptor in various orientations and conformations, and calculating the binding affinity for each pose. nih.gov The pose with the lowest binding energy is generally considered the most favorable.
Such studies could elucidate its potential as an inhibitor for various enzymes where related hydrazide structures have shown activity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can assess the conformational stability of a ligand within a receptor's active site and analyze the flexibility of the protein-ligand complex. josa.ro
No specific molecular dynamics simulation studies have been published for this compound. However, the general methodology would be invaluable for its analysis. An MD simulation would typically follow a molecular docking study to validate the stability of the predicted binding pose. nih.gov The simulation would place the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculate the atomic trajectories over a period of nanoseconds.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. Low and stable RMSD values indicate a stable binding interaction. josa.ro
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.
Interaction Analysis: To monitor the persistence of hydrogen bonds and other interactions predicted by docking throughout the simulation.
These simulations are critical for confirming that a ligand can maintain a stable and favorable conformation within its target binding site, a key characteristic of a potent drug candidate. josa.ro
Quantitative Structure-Activity Relationship (QSAR) and In Silico ADME Prediction
QSAR and ADME predictions are computational methods used to correlate a compound's chemical structure with its biological activity and pharmacokinetic properties, respectively. These tools are essential for optimizing lead compounds and filtering out candidates with poor potential early in the drug discovery process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. shd-pub.org.rs
Specific QSAR models for this compound have not been developed. However, QSAR studies on analogous acetohydrazide derivatives have been successful in predicting their antimycobacterial and antibacterial activities. nih.govresearchgate.net In a study on 2-(pyrazin-2-yloxy)acetohydrazide analogs, researchers found that the antimycobacterium activity was strongly correlated with descriptors such as molecular connectivity indices, hydrogen donor features, and shape factors. nih.gov
To develop a QSAR model relevant to this compound, a series of related analogues would need to be synthesized and tested for a specific biological activity. Then, various molecular descriptors would be calculated for each compound, including:
Topological descriptors: Related to the 2D structure and connectivity of the molecule.
Electronic descriptors: Such as partial charges and frontier orbital energies (HOMO/LUMO).
Thermodynamic descriptors: Like polarizability and molecular volume. nih.gov
Statistical methods, such as multiple linear regression, would then be used to build a model that could predict the activity of new phenoxy acetohydrazide derivatives, aiding in the design of more potent compounds. shd-pub.org.rs
Before committing resources to synthesis and testing, it is vital to assess a compound's potential to be an orally active drug. In silico tools are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. springernature.com One of the most recognized guidelines for evaluating "drug-likeness" is Lipinski's Rule of Five. pharmainformatic.comdrugbank.com
Lipinski's Rule of Five states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria pharmainformatic.comnih.gov:
Molecular Weight (MW) ≤ 500 Daltons
Octanol-water partition coefficient (Log P) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
The properties for this compound can be calculated using computational tools.
Table 1: Calculated Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Property | Value | Lipinski's Rule (≤) | Compliance |
| Molecular Formula | C₈H₉IN₂O₂ | N/A | N/A |
| Molecular Weight | 292.08 g/mol | 500 | Yes |
| Log P (calculated) | 1.35 | 5 | Yes |
| Hydrogen Bond Donors | 2 | 5 | Yes |
| Hydrogen Bond Acceptors | 3 | 10 | Yes |
| Violations | 0 | ≤ 1 | Yes |
Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound has a high likelihood of possessing favorable physicochemical properties for good oral bioavailability, making it a promising candidate for further investigation in drug discovery programs.
Exploration of in Vitro Biological Activities and Mechanistic Insights
Antimicrobial Activity Investigations
No specific data was found regarding the evaluation of 2-(2-Iodophenoxy)acetohydrazide against bacterial or fungal strains.
There is no available information from the searched sources on the activity of this compound against these Gram-positive bacteria.
There is no available information from the searched sources on the activity of this compound against these Gram-negative bacteria.
Specific studies detailing the antifungal activity of this compound against Candida species are not present in the available literature.
Information regarding the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) or other multidrug-resistant (MDR) bacteria is not available in the searched scientific literature.
There are no published mechanistic studies that elucidate the mode of antimicrobial action for this compound, such as its potential to inhibit DNA gyrase or modulate quorum sensing pathways.
Anticancer Activity Investigations
No data is available from the reviewed sources concerning the in vitro anticancer activity of this compound.
Antitubercular Activity Investigations
The hydrazide functional group is a key feature of isoniazid (B1672263), a first-line drug for tuberculosis (TB) treatment. mdpi.com This has prompted extensive research into other hydrazide-containing compounds, including derivatives of this compound, for their potential to combat Mycobacterium tuberculosis.
Numerous studies have synthesized and screened hydrazide derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv, a standard laboratory strain. nih.govindexcopernicus.com The activity of these compounds is typically measured by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of the bacteria. Some synthesized hydrazide-hydrazone series have demonstrated significant MIC values, comparable to first-line drugs like isoniazid and ethambutol. nih.gov
For example, certain N'-arylidene-nicotinohydrazides and related isatin (B1672199) hydrazides have been evaluated against M. tuberculosis. mdpi.com Two isatin hydrazide compounds, 8b and 8c , exhibited the highest activity among the tested compounds, with MIC values of 12.5 and 6.25 µg/mL, respectively. mdpi.com Research has also focused on developing compounds active against multidrug-resistant (MDR) strains of M. tuberculosis, which are resistant to cornerstone drugs like isoniazid and rifampicin. nih.govrsc.org
The table below presents the antitubercular activity (MIC values) of selected hydrazide derivatives against M. tuberculosis H37Rv.
Table 2: Antitubercular Activity (MIC) of Selected Hydrazide Derivatives Against M. tuberculosis H37Rv
| Compound Series | Specific Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isatin Hydrazides | Compound 8b | 12.5 | mdpi.com |
| Isatin Hydrazides | Compound 8c | 6.25 | mdpi.com |
| Imidazo[1,2-a]pyridine Hydrazides | Various Derivatives | Significant inhibition at 6.25 | nih.gov |
The primary mechanism of action for many antitubercular hydrazides is the inhibition of mycolic acid synthesis. mdpi.comresearchgate.net Mycolic acids are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a crucial protective barrier. researchgate.netresearchgate.net The disruption of this pathway compromises the integrity of the cell wall, leading to bacterial death. researchgate.net
Isoniazid, a prodrug, is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then targets and inhibits InhA, an enoyl-ACP reductase enzyme that is a key player in the fatty acid synthase type II (FAS-II) system responsible for elongating the mycolic acid chains. nih.govunisciencepub.com It is widely believed that many other antitubercular hydrazide derivatives share this mechanism of inhibiting InhA. nih.gov Evidence for this includes studies where a decrease in mycolic acid production is observed following treatment with the compound. nih.gov Furthermore, strains of mycobacteria that overproduce InhA often show increased resistance to these compounds, providing strong validation for the enzyme target. nih.gov Other drugs, such as isoxyl (B29260) and thiacetazone, also inhibit the mycolic acid biosynthesis pathway, but they target the dehydratase step of the FAS-II system. nih.gov
Other Significant In Vitro Biological Activities
Beyond their anticancer and antitubercular properties, derivatives of this compound have been explored for other biological activities. In vitro studies have shown that some synthesized hydrazide-hydrazones possess moderate antimicrobial activity against a panel of bacteria and fungi. nih.gov Additionally, the hydrazide scaffold has been used to develop compounds with potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.netnih.gov
Enzyme Inhibition Studies
There is currently no published data on the inhibitory effects of this compound against key enzymes such as carbonic anhydrase, alpha-amylase, or calpain. While the broader class of hydrazide derivatives has been a subject of interest in enzyme inhibition research, specific studies focusing on the 2-iodophenoxy substituted variant are absent from the scientific record.
Antioxidant Properties
Similarly, the antioxidant potential of this compound remains unexplored. Standard in vitro antioxidant assays, which would quantify its ability to scavenge free radicals or chelate pro-oxidant metals, have not been reported in the literature for this compound.
Toxicological Effects on Non-Mammalian Organisms
Information regarding the toxicological profile of this compound in non-mammalian organisms, such as invertebrates, is not available. Ecotoxicological studies are crucial for understanding the potential environmental impact of chemical compounds, yet no such research has been published for this specific molecule.
Structure Activity Relationship Sar Analysis
Correlation of Structural Features with Biological Potency
The biological potency of 2-(2-Iodophenoxy)acetohydrazide and its derivatives is intrinsically linked to the spatial arrangement and electronic properties of its core components: the iodinated phenyl ring, the ether linkage, and the acetohydrazide moiety. Each of these fragments plays a crucial role in the molecule's interaction with biological targets.
The phenoxyacetohydrazide core serves as a fundamental scaffold. The hydrazide group (-C(O)NHNH2) is a key functional group known to participate in hydrogen bonding and coordination with metal ions in the active sites of various enzymes. The flexibility of the ether linkage allows the aromatic ring and the hydrazide group to adopt various conformations, which can be critical for fitting into a specific binding pocket.
Influence of Substituent Effects on Bioactivity
The bioactivity of the this compound scaffold can be finely tuned by modifying its substituents. The nature and position of these groups can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Halogenation and Electron-Withdrawing Groups
Halogenation is a common strategy in medicinal chemistry to enhance biological activity. Halogens, such as iodine and chlorine, are electron-withdrawing groups that can influence the acidity of the N-H protons in the hydrazide moiety, potentially enhancing its binding affinity to target proteins.
In studies of related phenoxy acetohydrazide derivatives, the introduction of electron-withdrawing groups on the phenyl ring has been shown to be favorable for certain biological activities. For instance, in a series of dichlorophenyl hydrazide derivatives synthesized as potential urease inhibitors, the substitution pattern on the phenyl ring was found to be vital for enzyme inhibition. While this study did not specifically include the 2-iodo derivative, it underscores the principle that electron-withdrawing substituents can positively impact bioactivity.
A crystallographic study of the closely related compound, 2-(2-Chlorophenoxy)acetohydrazide (B1265988) , provides insight into the structural impact of an ortho-halogen. The acetohydrazide group in this molecule is approximately planar, a conformation that could be crucial for its interaction with a flat binding surface on a target protein. The presence of the ortho-chlorine atom influences the orientation of the phenoxy group relative to the acetohydrazide moiety, which in turn would affect its binding mode. It is reasonable to infer that the larger iodine atom in this compound would exert an even greater steric influence, further defining the molecule's preferred conformation.
The following table presents data on related halogenated acetohydrazide derivatives, illustrating the impact of halogen substitution on biological activity.
| Compound | Substitution | Biological Target | Activity |
| 2-(2-Chlorophenyl)acetohydrazide | 2-Chloro | Not Specified | Biologically active |
| Dichlorophenyl hydrazide derivatives | Dichloro | Urease | Potent inhibitors |
Interactive Data Table: Halogenated Acetohydrazide Derivatives
Note: This table is based on data from related compounds due to the limited direct studies on this compound.
Role of Hydrophobic and Steric Modifications
The lipophilicity and size of substituents also play a critical role in the SAR of this compound derivatives. The iodinated phenyl ring contributes significantly to the molecule's hydrophobicity, which can be crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
The ortho-positioning of the iodine atom introduces a significant steric hindrance around the ether linkage. This steric bulk can force the phenyl ring into a specific rotational angle relative to the rest of the molecule, a feature that can either be beneficial or detrimental to binding, depending on the topology of the target's active site.
While direct studies on hydrophobic and steric modifications of this compound are limited, research on other acetohydrazide series provides valuable insights. For example, modifications to the aromatic ring that alter its hydrophobic character have been shown to modulate the biological activity of these compounds.
Pharmacophoric Descriptors for Optimized Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, key pharmacophoric features can be defined to guide the design of more potent analogs.
Based on the analysis of its structure and the SAR of related compounds, the essential pharmacophoric elements for this compound and its derivatives likely include:
A Hydrogen Bond Donor/Acceptor Moiety: The acetohydrazide group is a critical pharmacophoric feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as hydrogen bond donors.
A Hydrophobic Aromatic Region: The iodinated phenyl ring provides a necessary hydrophobic interaction domain.
A Halogen Bonding Site: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.
Pharmacophore models for related inhibitor classes, such as those for eosinophil peroxidase (EPO) inhibitors based on a 2-(phenylamino)aceto-hydrazide scaffold, have highlighted the importance of a terminal amino group and specific steric and electrochemical properties for strong inhibition. nih.gov These models often feature a combination of hydrogen bond donors, acceptors, and hydrophobic/aromatic centers, which aligns with the proposed pharmacophoric descriptors for this compound.
The following table summarizes the key pharmacophoric features.
| Feature | Description |
| Hydrogen Bond Donor | N-H groups of the hydrazide |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the hydrazide |
| Hydrophobic Group | Iodinated phenyl ring |
| Halogen Bond Donor | Iodine atom |
Interactive Data Table: Pharmacophoric Features
An extensive search for scientific literature on the chemical compound “this compound” and its role in coordination chemistry did not yield specific research findings pertaining to its metal complexes. The conducted searches found no detailed studies on the synthesis, characterization, coordination modes, or biological activities of metal complexes formed with this particular ligand.
Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection based on currently available information from the search results. Information exists for related phenoxyacetic acid hydrazide or acetohydrazide derivatives nih.govredalyc.org, but not for the specific 2-iodo substituted compound as required by the prompt's strict focus. General principles of hydrazide coordination chemistry suggest that this compound would likely act as a chelating ligand through the carbonyl oxygen and the terminal nitrogen of the hydrazide group, but specific experimental data to support this for the requested compound is absent in the provided search results. Similarly, no data was found regarding the formation of monomeric or polymeric structures, the stability of its metal complexes, or any exploration of their biological activities.
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-(2-Iodophenoxy)acetohydrazide
Research on this compound has predominantly centered on its utility as a precursor molecule. The compound contains a reactive hydrazide functional group (-NHNH2), which is a key synthon for constructing various heterocyclic rings. The typical synthesis of phenoxyacetohydrazides involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate followed by hydrazinolysis of the resulting ester. For instance, the related compound 2-(2-chlorophenoxy)acetohydrazide (B1265988) is synthesized by reacting o-chlorophenol with ethyl chloroacetate (B1199739) and potassium carbonate, followed by treatment with hydrazine (B178648) hydrate (B1144303) researchgate.net. A similar pathway is inferred for the synthesis of its iodo-analogue.
The primary application of this compound is in the preparation of more complex molecules, such as 1,3,4-oxadiazoles, pyrazoles, and Schiff bases. These resulting heterocyclic compounds are often investigated for a range of biological activities. For example, derivatives of phenoxyacetohydrazides have been explored for their anticonvulsant properties. The general structure of phenoxyacetyl derivatives of amines has been a subject of research in the development of new anticonvulsant agents mdpi.com. Although specific anticonvulsant data for this compound is not available, derivatives of similar hydrazides have shown activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests mdpi.comnih.gov.
Furthermore, the broader class of hydrazide-hydrazones is well-documented for a wide spectrum of antimicrobial activities nih.gov. Derivatives are synthesized by condensing the hydrazide with various aldehydes and ketones. These compounds are then evaluated for their efficacy against bacterial and fungal strains. The research underscores the importance of the hydrazide moiety as a pharmacophore.
In essence, the key finding is that this compound is a valuable and reactive intermediate. Its significance is defined by the biological potential of the compounds derived from it, rather than its own inherent activity based on current literature.
Identified Research Gaps and Challenges
The most significant research gap is the lack of comprehensive studies on the biological and pharmacological properties of this compound itself. The scientific literature is rich with data on its derivatives, but the parent molecule is often overlooked. This represents a missed opportunity to understand the foundational structure-activity relationships.
Specific research gaps include:
Limited Biological Screening: There is a notable absence of published data on the antimicrobial, anticonvulsant, anti-inflammatory, or anticancer activity of this compound.
Comparative Studies: While analogues like 2-(2-chlorophenoxy)acetohydrazide have been synthesized and characterized, direct comparative studies evaluating how the halogen substituent (e.g., iodine vs. chlorine vs. bromine) at the ortho position of the phenoxy ring influences activity are scarce. Such studies would be invaluable for rational drug design.
Mechanism of Action: For the derivatives that show biological activity, the underlying mechanism of action is often not fully elucidated.
Physicochemical Characterization: While basic characterization is performed for synthesis, a detailed investigation of the physicochemical properties of this compound that might influence its reactivity and bioavailability as an intermediate is not widely available.
The primary challenge is shifting the research focus from solely using this compound as a stepping stone to investigating its own potential merits. Overcoming this would require dedicated screening programs and detailed mechanistic studies.
Prospective Avenues for Advanced Research and Application Development
Future research on this compound can be channeled into several promising directions, leveraging its established role as a synthetic intermediate and exploring its untapped potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
